Cas no 1784649-02-0 (4-(azetidin-3-yl)methyl-2-cyclopropyl-1,3-thiazole)

4-(azetidin-3-yl)methyl-2-cyclopropyl-1,3-thiazole Chemical and Physical Properties
Names and Identifiers
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- 4-(azetidin-3-yl)methyl-2-cyclopropyl-1,3-thiazole
- 1784649-02-0
- EN300-1845978
- 4-[(azetidin-3-yl)methyl]-2-cyclopropyl-1,3-thiazole
-
- Inchi: 1S/C10H14N2S/c1-2-8(1)10-12-9(6-13-10)3-7-4-11-5-7/h6-8,11H,1-5H2
- InChI Key: BCRQDCMBMSGQNT-UHFFFAOYSA-N
- SMILES: S1C=C(CC2CNC2)N=C1C1CC1
Computed Properties
- Exact Mass: 194.08776963g/mol
- Monoisotopic Mass: 194.08776963g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 53.2Ų
4-(azetidin-3-yl)methyl-2-cyclopropyl-1,3-thiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1845978-2.5g |
4-[(azetidin-3-yl)methyl]-2-cyclopropyl-1,3-thiazole |
1784649-02-0 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1845978-10.0g |
4-[(azetidin-3-yl)methyl]-2-cyclopropyl-1,3-thiazole |
1784649-02-0 | 10g |
$7004.0 | 2023-05-26 | ||
Enamine | EN300-1845978-10g |
4-[(azetidin-3-yl)methyl]-2-cyclopropyl-1,3-thiazole |
1784649-02-0 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-1845978-1.0g |
4-[(azetidin-3-yl)methyl]-2-cyclopropyl-1,3-thiazole |
1784649-02-0 | 1g |
$1629.0 | 2023-05-26 | ||
Enamine | EN300-1845978-5.0g |
4-[(azetidin-3-yl)methyl]-2-cyclopropyl-1,3-thiazole |
1784649-02-0 | 5g |
$4722.0 | 2023-05-26 | ||
Enamine | EN300-1845978-1g |
4-[(azetidin-3-yl)methyl]-2-cyclopropyl-1,3-thiazole |
1784649-02-0 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1845978-5g |
4-[(azetidin-3-yl)methyl]-2-cyclopropyl-1,3-thiazole |
1784649-02-0 | 5g |
$2858.0 | 2023-09-19 | ||
Enamine | EN300-1845978-0.05g |
4-[(azetidin-3-yl)methyl]-2-cyclopropyl-1,3-thiazole |
1784649-02-0 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1845978-0.25g |
4-[(azetidin-3-yl)methyl]-2-cyclopropyl-1,3-thiazole |
1784649-02-0 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1845978-0.5g |
4-[(azetidin-3-yl)methyl]-2-cyclopropyl-1,3-thiazole |
1784649-02-0 | 0.5g |
$946.0 | 2023-09-19 |
4-(azetidin-3-yl)methyl-2-cyclopropyl-1,3-thiazole Related Literature
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Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
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Chia-Hsin Lee,Bao-Yu Huang,Yu-Cheng Chen,Ching-Piao Liu,Chuen-Ying Liu Analyst, 2011,136, 1481-1487
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Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
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Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
Additional information on 4-(azetidin-3-yl)methyl-2-cyclopropyl-1,3-thiazole
Introduction to 4-(azetidin-3-yl)methyl-2-cyclopropyl-1,3-thiazole (CAS No. 1784649-02-0)
4-(azetidin-3-yl)methyl-2-cyclopropyl-1,3-thiazole, identified by the CAS number 1784649-02-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole family, a class of molecules known for their broad spectrum of biological activities and utility in drug development. The structural features of 4-(azetidin-3-yl)methyl-2-cyclopropyl-1,3-thiazole, particularly the presence of an azetidine ring and a cyclopropyl substituent, contribute to its unique chemical properties and potential pharmacological effects.
The azetidine moiety in the molecular structure of this compound introduces a rigid five-membered ring that can interact with biological targets in a specific manner. This moiety has been studied extensively for its role in modulating enzyme activity and receptor binding. In contrast, the cyclopropyl group adds steric bulk to the molecule, which can influence its solubility, metabolic stability, and binding affinity. These structural elements make 4-(azetidin-3-yl)methyl-2-cyclopropyl-1,3-thiazole a promising candidate for further investigation in the development of novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets. Studies suggest that the thiazole ring may engage in hydrogen bonding and hydrophobic interactions with protein surfaces, enhancing its potential as a pharmacophore. Additionally, the azetidine ring has been shown to exhibit inhibitory activity against certain enzymes by mimicking natural substrates or transition states. These findings highlight the compound's potential as a lead structure for drug discovery.
In vitro studies have begun to explore the pharmacological profile of 4-(azetidin-3-yl)methyl-2-cyclopropyl-1,3-thiazole. Initial results indicate that this compound demonstrates moderate activity against a range of targets, including enzymes involved in inflammatory pathways and bacterial infections. The presence of both the azetidine and cyclopropyl groups appears to synergize, enhancing its binding affinity and reducing off-target effects. These preliminary findings are encouraging and warrant further investigation into its therapeutic potential.
The synthesis of 4-(azetidin-3-yl)methyl-2-cyclopropyl-1,3-thiazole presents unique challenges due to the complexity of its structure. However, recent methodological advancements in organic synthesis have made it more feasible to produce this compound on a scalable basis. Techniques such as transition-metal-catalyzed cross-coupling reactions and ring-closing metathesis have been employed to construct the key heterocyclic moieties efficiently. These innovations have not only improved yield but also reduced the environmental impact of its synthesis.
One of the most exciting aspects of 4-(azetidin-3-yl)methyl-2-cyclopropyl-1,3-thiazole is its potential application in addressing emerging infectious diseases. The rise of antibiotic-resistant bacteria has necessitated the discovery of novel antimicrobial agents. The structural features of this compound make it a suitable candidate for developing next-generation antibiotics by targeting bacterial enzymes or metabolic pathways that are essential for survival. Preliminary screening assays have shown promising results, indicating that further optimization could lead to highly effective antimicrobial drugs.
The role of computational tools in drug discovery cannot be overstated. Molecular docking simulations have been used to predict how 4-(azetidin-3-yl)methyl-2-cyclopropyl-1,3-thiazole interacts with biological targets at an atomic level. These simulations help researchers identify key binding residues and optimize the molecule for improved efficacy and selectivity. By leveraging machine learning algorithms, scientists can accelerate the process of virtual screening, identifying derivatives with enhanced pharmacological properties without extensive experimental testing.
Future directions for research on 4-(azetidin-3-yl)methyl-2-cyclopropyl-1,3-thiazole include exploring its mechanism of action in greater detail. Understanding how this compound exerts its effects at a molecular level will provide valuable insights into its therapeutic potential and guide further modifications. Additionally, preclinical studies are needed to assess its safety profile and pharmacokinetic properties before it can be considered for clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in advancing this research.
The integration of green chemistry principles into synthetic methodologies is another area where 4-(azetidin-methyl)-2-cyclopropylthiazole research is making strides. By employing sustainable practices such as solvent recycling and catalytic processes that minimize waste, researchers can ensure that the production of this compound is environmentally responsible. These efforts align with global initiatives aimed at reducing the ecological footprint of pharmaceutical manufacturing while maintaining high standards of quality and efficacy.
In conclusion,4-(azetidin-methyl)-2-cyclopropylethiazole (CAS No: 1784649–02–0) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features make it an attractive candidate for drug development, particularly in addressing antibiotic resistance and inflammatory diseases. With ongoing research focused on optimizing synthesis methods and exploring new pharmacological applications, this compound holds promise for improving human health through innovative medicinal chemistry approaches.
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